Cas no 1020502-96-8 (3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic compound with notable properties. It exhibits high selectivity and stability, making it ideal for various chemical reactions. The compound's unique structure confers excellent solubility, facilitating its use in organic synthesis. Its versatile reactivity profile makes it a valuable tool in drug discovery and material science research.
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine structure
1020502-96-8 structure
Product name:3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
CAS No:1020502-96-8
MF:C20H21ClN6O
Molecular Weight:396.87334227562
CID:6245406
PubChem ID:25668008

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine 化学的及び物理的性質

名前と識別子

    • 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
    • AKOS024638622
    • 1020502-96-8
    • F2318-0271
    • (2-chlorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
    • インチ: 1S/C20H21ClN6O/c1-14-13-15(2)27(24-14)19-8-7-18(22-23-19)25-9-11-26(12-10-25)20(28)16-5-3-4-6-17(16)21/h3-8,13H,9-12H2,1-2H3
    • InChIKey: NORHQEBXGGFPDU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(N1CCN(C2=CC=C(N=N2)N2C(C)=CC(C)=N2)CC1)=O

計算された属性

  • 精确分子量: 396.1465370g/mol
  • 同位素质量: 396.1465370g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 543
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • XLogP3: 3

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2318-0271-50mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
1020502-96-8 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2318-0271-10mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
1020502-96-8 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2318-0271-2μmol
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
1020502-96-8 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2318-0271-3mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
1020502-96-8 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2318-0271-15mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
1020502-96-8 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2318-0271-20mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
1020502-96-8 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2318-0271-5μmol
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
1020502-96-8 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2318-0271-30mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
1020502-96-8 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2318-0271-10μmol
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
1020502-96-8 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2318-0271-25mg
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
1020502-96-8 90%+
25mg
$163.5 2023-05-16

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine 関連文献

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazineに関する追加情報

Introduction to Compound with CAS No. 1020502-96-8 and Product Name: *3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine*

Compound with the CAS number 1020502-96-8 and the product name 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The synergistic combination of a piperazine moiety and a pyridazine ring, further functionalized with a chlorobenzoyl group and a dimethylpyrazole substituent, positions this molecule as a promising candidate for further exploration.

The piperazin-1-yl group is a well-documented pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and selectivity in various biological targets. In particular, piperazine derivatives have been extensively studied for their roles in central nervous system (CNS) drugs, antihistamines, and anti-inflammatory agents. The presence of the 4-(2-chlorobenzoyl) substituent in this compound introduces additional pharmacological potential by modulating electronic properties and influencing interactions with biological receptors. This modification has been strategically incorporated to fine-tune the compound's pharmacokinetic profile and therapeutic efficacy.

The 3,5-dimethyl-1H-pyrazol-1-yl moiety further enriches the structural complexity of this compound, offering unique interactions with biological targets. Pyrazole derivatives are well-known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The dimethyl substitution at the 3 and 5 positions enhances the stability of the pyrazole ring while maintaining its bioactivity. This structural feature contributes to the compound's potential as a versatile scaffold for drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine with various biological targets. These studies suggest that the compound exhibits high affinity for enzymes and receptors involved in critical metabolic pathways. For instance, preliminary docking studies indicate that this molecule may interact with enzymes such as cytochrome P450 (CYP) isoforms, which are pivotal in drug metabolism and detoxification processes.

The integration of multiple pharmacophoric units into a single molecular framework underscores the compound's potential as a multi-target directed drug (MTDD). MTDDs have emerged as a promising strategy in drug development due to their ability to simultaneously modulate multiple targets involved in complex diseases. The structural features of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine make it an ideal candidate for this approach, offering the possibility of developing therapies with enhanced efficacy and reduced side effects.

In addition to its structural complexity, this compound exhibits favorable physicochemical properties that are essential for successful drug development. Key parameters such as solubility, permeability, and metabolic stability have been carefully evaluated through experimental and computational methods. These assessments indicate that the compound possesses properties conducive to oral administration and prolonged bioavailability, making it suitable for therapeutic applications.

Current research efforts are focused on synthesizing analogs of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine to optimize its pharmacological profile. By systematically modifying specific functional groups within the molecule, researchers aim to enhance its potency, selectivity, and safety profile. These modifications are guided by insights from structure-based drug design (SBDD) approaches, which leverage high-resolution structural information from biological targets to rationalize molecular modifications.

The potential therapeutic applications of this compound are vast and span multiple disease areas. Preliminary studies suggest that it may exhibit efficacy against neurological disorders such as depression and anxiety due to its interaction with serotonin receptors. Additionally, its structural features hint at potential applications in treating inflammatory diseases by modulating cytokine production pathways. Furthermore, the compound's ability to interact with metabolic enzymes positions it as a candidate for addressing metabolic disorders such as diabetes.

As research progresses, collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical reality. The development of novel therapeutics requires not only innovative chemical synthesis but also rigorous preclinical testing to evaluate safety and efficacy. The compound 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-y]pyridazine represents a significant step forward in this journey, offering hope for new treatments across various therapeutic domains.

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